3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
Overview
Description
3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C7H12N4O2 and its molecular weight is 184.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- The synthesis of related pyrazole derivatives, including 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, has been explored, showcasing the potential for developing novel pyrazole-based compounds (Hassan, Hafez, & Osman, 2014).
- Studies on N-N migration of carbamoyl groups in pyrazole derivatives enhance understanding of their structural dynamics, crucial for drug design and synthesis (Pathirana, Sfouggatakis, & Palaniswamy, 2013).
Cytotoxicity and Antitumor Activities
- Research on pyrazole derivatives, such as 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, shows potential in developing compounds with antitumor properties (Bol’but, Kemskii, & Vovk, 2014).
- Investigations into pyrazolo[1,5-a]pyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides have shown in vitro antitumor activities against various human cancer cell lines (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).
Antimicrobial Applications
- N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives have shown promising antimicrobial properties against various bacterial strains, indicating the potential for developing new antimicrobial agents (Pitucha, Kosikowska, Urszula, & Malm, 2011).
Properties
IUPAC Name |
3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-13-3-2-9-7(12)5-4-6(8)11-10-5/h4H,2-3H2,1H3,(H,9,12)(H3,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSOELUBVZRSJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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